[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine [6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Brand Name: Vulcanchem
CAS No.: 1311278-01-9
VCID: VC2710764
InChI: InChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-3-5-11(18)6-4-9/h3-8H,18H2,1-2H3
SMILES: CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)N)C(F)(F)F
Molecular Formula: C14H14F3N3
Molecular Weight: 281.28 g/mol

[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

CAS No.: 1311278-01-9

Cat. No.: VC2710764

Molecular Formula: C14H14F3N3

Molecular Weight: 281.28 g/mol

* For research use only. Not for human or veterinary use.

[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine - 1311278-01-9

Specification

CAS No. 1311278-01-9
Molecular Formula C14H14F3N3
Molecular Weight 281.28 g/mol
IUPAC Name 6-(4-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-3-5-11(18)6-4-9/h3-8H,18H2,1-2H3
Standard InChI Key RXDKMAMZMUWABW-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)N)C(F)(F)F
Canonical SMILES CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)N)C(F)(F)F

Introduction

Structural Representation

The compound features:

  • A pyridine ring substituted with a trifluoromethyl group at position 4.

  • A dimethylamino group at position 2.

  • A para-substituted aminophenyl group at position 6.

PropertyValue
Molecular FormulaC14H14F3N3C_{14}H_{14}F_3N_3
Molecular Weight281.28 g/mol
Functional GroupsAmine, Trifluoromethyl
SolubilityLikely polar solvent soluble due to amine groups

General Synthesis Approach

The synthesis of “[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” involves:

  • Formation of the Pyridine Core: Pyridine derivatives are typically synthesized via cyclization reactions using precursors such as aldehydes or nitriles.

  • Introduction of Substituents:

    • Trifluoromethyl groups are introduced through electrophilic or nucleophilic substitution using reagents like trifluoromethyl iodide.

    • Aminophenyl groups are added via coupling reactions such as Suzuki or Buchwald-Hartwig aminations.

  • Dimethylation: The dimethylamino group is introduced using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Challenges in Synthesis

The trifluoromethyl group poses challenges due to its electron-withdrawing nature, which can influence reactivity during coupling reactions.

Potential Applications

Compounds with similar structures have been investigated for their roles in:

  • Enzyme Inhibition: The trifluoromethyl-pyridine moiety is known for its ability to interact with enzyme active sites, potentially inhibiting kinases or other enzymes .

  • Anti-Cancer Activity: Aminophenyl derivatives have demonstrated cytotoxicity against cancer cell lines in related studies .

Mechanism of Action

The compound’s activity may stem from:

  • Hydrogen bonding through the amine group.

  • Hydrophobic interactions via the trifluoromethyl group.
    These interactions can modulate protein-ligand binding dynamics.

Limitations

While the compound’s structure suggests potential bioactivity, specific studies on its pharmacokinetics and toxicity are lacking.

Future Directions

Further research should focus on:

  • In Vitro Studies: Evaluating cytotoxicity and enzyme inhibition.

  • Docking Simulations: Predicting interaction with biological targets.

  • Synthetic Optimization: Developing cost-effective and scalable synthesis methods.

This compound represents a promising scaffold for drug discovery due to its unique combination of functional groups and structural features. Further studies are essential to unlock its full potential in therapeutic applications.

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